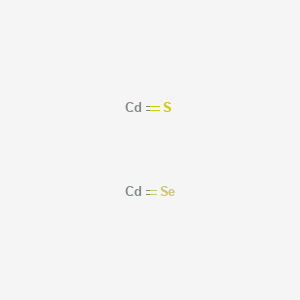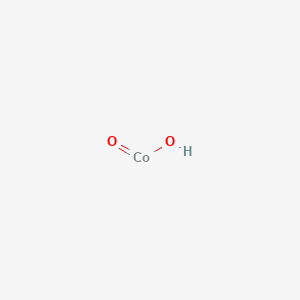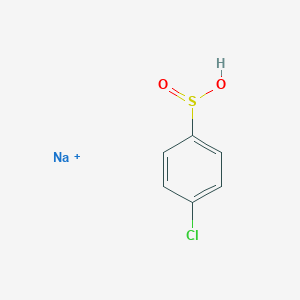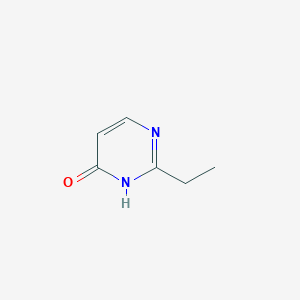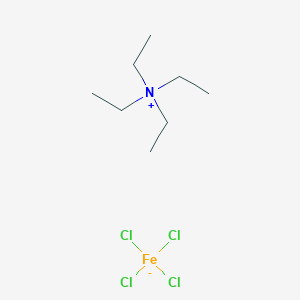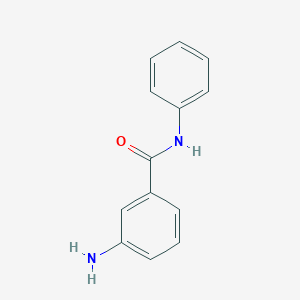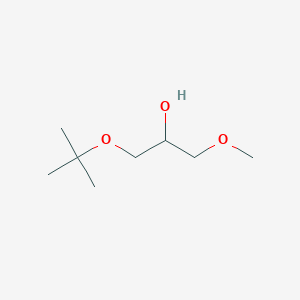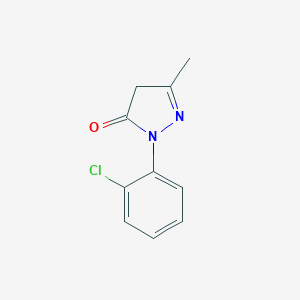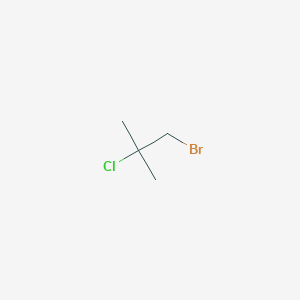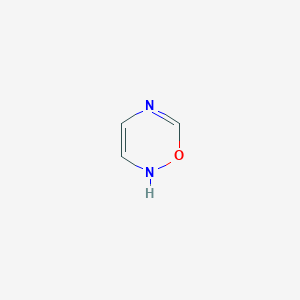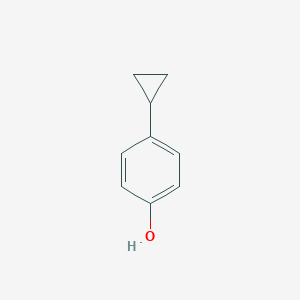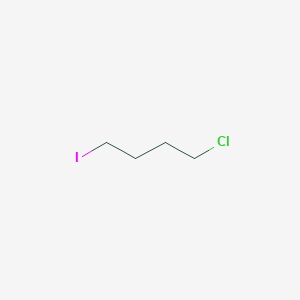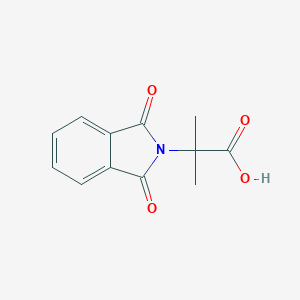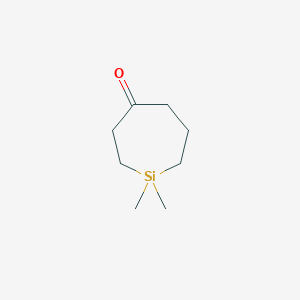
Silacycloheptan-4-one, 1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacycloheptan-4-one, 1,1-dimethyl- is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Sila-4-ketone and is an important building block in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of Silacycloheptan-4-one, 1,1-dimethyl- is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. Additionally, Sila-4-ketone has been shown to have a high affinity for certain receptors in the body, which may contribute to its physiological effects.
Biochemische Und Physiologische Effekte
Silacycloheptan-4-one, 1,1-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, Sila-4-ketone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Silacycloheptan-4-one, 1,1-dimethyl- in lab experiments is its high yield of synthesis, which makes it suitable for large-scale synthesis. Additionally, this compound has unique properties that make it a valuable building block in the synthesis of various organic compounds. However, one of the limitations of using Sila-4-ketone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of Silacycloheptan-4-one, 1,1-dimethyl-. One potential direction is the development of new synthetic methods for the production of Sila-4-ketone with higher yields and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new silicon-containing polymers using Sila-4-ketone as a precursor may lead to the development of new materials with unique properties.
Synthesemethoden
Silacycloheptan-4-one, 1,1-dimethyl- can be synthesized using various methods, including the reaction of 1,1-dimethylsilacyclobutene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 1,1-dimethylsilacyclobutene with an aldehyde in the presence of a Lewis acid catalyst. The yield of Sila-4-ketone using these methods is generally high, making them suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
Silacycloheptan-4-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is an important building block in the synthesis of various organic compounds, including sila-heterocycles, sila-amino acids, and sila-peptides. Additionally, Sila-4-ketone has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
10325-26-5 |
|---|---|
Produktname |
Silacycloheptan-4-one, 1,1-dimethyl- |
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.3 g/mol |
IUPAC-Name |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
Kanonische SMILES |
C[Si]1(CCCC(=O)CC1)C |
Synonyme |
1,1-Dimethylsilacycloheptan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
